tert-butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate
Description
Properties
CAS No. |
1638759-67-7 |
|---|---|
Molecular Formula |
C15H27NO3 |
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H27NO3/c1-12(6-5-11-17)13-7-9-16(10-8-13)14(18)19-15(2,3)4/h11-13H,5-10H2,1-4H3 |
InChI Key |
LZMGHJUMIOMQFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=O)C1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 5-oxopentan-2-one. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester linkage.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the tert-butyl ester.
Scientific Research Applications
Medicinal Chemistry
A. Central Nervous System (CNS) Penetration
Research indicates that compounds similar to tert-butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate have been developed to target CNS-related conditions. For instance, inhibitors targeting Toxoplasma gondii cathepsin L (TgCPL) have shown promise in treating chronic infections that affect the CNS. The ability of such compounds to penetrate the blood-brain barrier is crucial for their efficacy in treating neurological disorders .
B. Potential as Antiparasitic Agents
The compound's structure suggests potential as an antiparasitic agent, particularly against protozoan infections like toxoplasmosis. The inhibition of TgCPL has been highlighted as a viable therapeutic target, with modifications to existing compounds leading to improved potency and selectivity .
Case Studies and Research Findings
A. CNS Drug Development
A study focused on developing CNS penetrant inhibitors for Toxoplasma gondii highlighted the importance of scaffold hopping in drug design. This approach led to significant improvements in potency against TgCPL while ensuring that the compounds could effectively cross the blood-brain barrier .
B. Structure-Activity Relationship (SAR) Studies
Research has also explored the structure-activity relationships of piperidine derivatives, demonstrating that modifications to the piperidine ring can enhance biological activity and selectivity for specific targets . This is particularly relevant for compounds designed to combat multidrug-resistant strains of pathogens.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its derivative form. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. The exact mechanism varies based on the specific application and derivative of the compound.
Comparison with Similar Compounds
Cyclopropane Derivatives
- tert-Butyl 4-((1-(methoxycarbonyl)cyclopropyl)methyl)piperidine-1-carboxylate (): Synthesis: Photoredox-catalyzed radical addition using tert-butyl 4-borylpiperidine-1-carboxylate and methyl 4-chloro-2-methylenebutanoate. Yield: 90% purity after flash chromatography. Key Features: Cyclopropane ring with a methoxycarbonyl group; characterized by ¹H/¹³C NMR and HRMS.
- tert-Butyl 4-((1-cyanocyclopropyl)methyl)piperidine-1-carboxylate (): Synthesis: Similar photoredox method but with 4-chloro-2-methylenebutanenitrile. Yield: 60% purity. Key Features: Nitrile-substituted cyclopropane; lower yield attributed to steric or electronic effects of the cyano group .
Benzimidazolone Derivatives
Enone and Aryl-Substituted Derivatives
- tert-Butyl (E)-4-(5-(3-methoxyphenyl)-5-oxopent-3-en-1-yl)piperidine-1-carboxylate (S15, ): Synthesis: Catalytic cyclooligomerization of enones with tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate. Yield: 88% as a light yellow oil. Key Feature: Conjugated enone system with a 3-methoxyphenyl group, enabling Michael addition or Diels-Alder reactivity .
Biological Activity
Chemical Identification
tert-butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate is a compound with the molecular formula and a molecular weight of approximately 243.34 g/mol. It is categorized under piperidine derivatives, which are known for their diverse biological activities.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including potential analgesic and anti-inflammatory properties. The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets.
The mechanism by which this compound exerts its effects is not fully elucidated in the literature. However, it is hypothesized that its activity may involve modulation of neurotransmitter systems, particularly those related to pain and inflammation pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring and the carboxylate group can significantly influence the biological activity of similar compounds. For instance, variations in substituents on the piperidine nitrogen or alterations to the carbon chain length can enhance or diminish efficacy.
Case Studies
- Analgesic Activity : A study investigating piperidine derivatives found that certain analogs demonstrated significant analgesic effects in animal models, suggesting that this compound may have similar properties .
- Anti-inflammatory Effects : Another research highlighted the anti-inflammatory potential of related compounds, reporting a decrease in inflammatory markers in treated subjects . This suggests a possible therapeutic application for this compound in inflammatory conditions.
- Cytotoxicity Studies : Preliminary cytotoxicity assays indicated that some piperidine derivatives could selectively induce apoptosis in cancer cell lines, warranting further investigation into the anticancer potential of this compound .
Toxicology
While specific toxicological data for this compound is limited, general observations on piperidine derivatives suggest low acute toxicity at therapeutic doses. Long-term exposure studies are necessary to fully understand its safety profile.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
